molecular formula C11H12F2N2O B1412027 3-(3,3-Difluoropiperidin-1-yl)picolinaldehyde CAS No. 1707581-13-2

3-(3,3-Difluoropiperidin-1-yl)picolinaldehyde

Cat. No.: B1412027
CAS No.: 1707581-13-2
M. Wt: 226.22 g/mol
InChI Key: WEKMBINMYUAYDU-UHFFFAOYSA-N
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Description

3-(3,3-Difluoropiperidin-1-yl)picolinaldehyde is a fluorinated picolinaldehyde derivative characterized by a difluorinated piperidine ring attached to the pyridine core. The aldehyde functional group at the 2-position of the pyridine ring enhances its reactivity, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

3-(3,3-difluoropiperidin-1-yl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c12-11(13)4-2-6-15(8-11)10-3-1-5-14-9(10)7-16/h1,3,5,7H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKMBINMYUAYDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(N=CC=C2)C=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Fluorination Effects : The 3,3-difluoropiperidine group in the target compound introduces strong electron-withdrawing effects, comparable to the trifluoromethyl group in 10k . However, the piperidine ring’s conformational flexibility may improve binding interactions in biological systems compared to rigid adamantane (10e ) or planar aryl groups (10i–10j ) .
  • Steric vs. Electronic Trade-offs : Bulky substituents like adamantane (10e ) or t-BDMS-indole (10h ) reduce reactivity due to steric hindrance, whereas smaller groups (e.g., phenyl in 10i ) prioritize electronic modulation .

Stability and Reactivity

  • Fluorinated compounds (e.g., 10k ) exhibit enhanced metabolic stability due to C-F bond resistance to oxidation. The target compound’s difluoropiperidine group may confer similar advantages in drug design .
  • Aldehyde protons in analogs show consistent 13C NMR shifts (~191 ppm), confirming the aldehyde’s electronic environment remains stable across derivatives .

Biological Activity

3-(3,3-Difluoropiperidin-1-yl)picolinaldehyde is an organic compound notable for its unique structural features, including a difluorinated piperidine ring and a picolinaldehyde moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

The molecular formula of this compound is C11H12F2N2OC_{11}H_{12}F_2N_2O, with a molecular weight of approximately 220.23 g/mol. The difluorinated piperidine structure enhances lipophilicity, which may facilitate cellular penetration and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of fluorine atoms is known to significantly influence molecular interactions, potentially leading to enhanced biological activity compared to non-fluorinated analogs. The aldehyde functional group can form covalent bonds with target proteins, modulating their activity and influencing various biological pathways.

Biological Activity Studies

Research has indicated that this compound exhibits promising antibacterial and anticancer properties. Below are some key findings from recent studies:

Antibacterial Activity

A study evaluated the compound's efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be as low as 0.98 μg/mL, indicating potent antibacterial activity. The compound's mechanism involves inhibition of bacterial growth through interference with cell wall synthesis and protein synthesis pathways.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines. For instance, certain derivatives showed preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts. This selectivity suggests potential for targeted cancer therapies.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehydeNitro group presentAntimicrobial
5-(Pyrrolidin-1-yl)picolinaldehydeLacks fluorinationModerate antibacterial
5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehydeDifferent cyclic structureVariable activity

The combination of the difluorinated piperidine structure and the picolinaldehyde moiety in this compound confers specific chemical and biological properties that are not found in other similar compounds.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on MRSA : A clinical evaluation demonstrated that derivatives of this compound effectively inhibited MRSA growth in vitro and showed promise for further development as an antibiotic.
  • Case Study on Cancer Treatment : Research involving A549 cells revealed that specific derivatives induced apoptosis through caspase activation pathways, suggesting their utility in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3,3-Difluoropiperidin-1-yl)picolinaldehyde
Reactant of Route 2
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3-(3,3-Difluoropiperidin-1-yl)picolinaldehyde

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